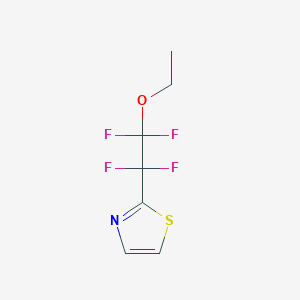

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F4NOS/c1-2-13-7(10,11)6(8,9)5-12-3-4-14-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOAAAMKXGDUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C1=NC=CS1)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F4NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole typically involves the reaction of 2-chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine with a thiazole derivative under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 50°C to 100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole compounds with different functional groups.

Scientific Research Applications

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Fluorinated Substituents: The tetrafluoroethyl-ethoxy group in the target compound likely enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated analogues (e.g., hydrazinyl or phenyl groups). This contrasts with trifluoromethyl-substituted thiazoles (e.g., ), which exhibit rigid crystal packing but lack intermolecular hydrogen bonding.

Synthetic Accessibility : Fluorinated thiazoles often require multi-step syntheses. For example, 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole is synthesized via Cu-catalyzed coupling (82% yield) , whereas trifluoromethyl derivatives may form serendipitously under harsh conditions (e.g., thionyl chloride treatment) .

Biological Activity : Hydrazinyl-thiazoles (e.g., ) demonstrate antitumor activity via histone acetylase inhibition, while thiazole-based BCATm inhibitors (e.g., ) show reduced potency compared to thiophene analogues, highlighting substituent-dependent bioactivity.

Physicochemical and Electronic Properties

- Steric Hindrance : The ethoxy moiety adds steric bulk compared to smaller substituents (e.g., CF₃), which may influence binding to biological targets or catalytic sites.

- Solubility : Ethoxy groups generally improve solubility in polar solvents compared to fully fluorinated chains (e.g., 1,3,4-thiadiazole derivatives in ).

Biological Activity

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole is a compound that exhibits unique chemical properties due to the presence of an ethoxy group and multiple fluorine atoms. This combination may influence its biological activity, making it a subject of interest in pharmacological and toxicological studies. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.

- Molecular Formula : CHFNOS

- Molecular Weight : 229.2 g/mol

- Boiling Point : Predicted at approximately 185.4 °C

- Density : 1.372 g/cm³

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that may interact with various biological targets. The thiazole ring is known for its role in various biological processes, particularly in antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research has indicated that thiazole derivatives often exhibit significant antimicrobial properties. The presence of fluorine atoms in this compound could enhance its lipophilicity, potentially leading to improved cell membrane penetration and increased efficacy against bacterial strains.

Case Studies

-

Antibacterial Activity : A study evaluated the antibacterial effects of several thiazole derivatives against Gram-positive and Gram-negative bacteria. It was found that compounds with fluorinated substituents showed increased activity compared to their non-fluorinated counterparts.

Compound Activity Against E. coli Activity Against S. aureus Control Minimal Minimal Fluorinated Thiazole Moderate Strong Non-fluorinated Thiazole Weak Moderate - Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties of thiazoles demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro. The compound's ethoxy group may contribute to this effect by modulating cellular signaling pathways.

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity. Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects at high concentrations.

Cytotoxicity Assays

In a cytotoxicity assay using human renal proximal tubular cells (RPT), exposure to various concentrations of thiazole derivatives revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 500 | 30 |

At higher concentrations (≥500 µM), significant reductions in cell viability were observed, indicating potential nephrotoxicity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis typically involves multi-step reactions, starting with fluorinated intermediates such as 1,1,2,2-tetrafluoroethyl ether derivatives (e.g., ethyl 1,1,2,2-tetrafluoroethyl ether). Key steps include nucleophilic substitution or cyclization reactions to form the thiazole ring. For example, thiazole formation may require coupling 1,3-thiazole precursors with tetrafluoroethyl ether groups under anhydrous conditions, using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C .

- Critical Conditions : Control of temperature, solvent polarity (e.g., ethanol or PEG-400), and stoichiometric ratios of fluorinated reagents is essential to avoid side reactions. Recrystallization in hot ethanol or aqueous acetic acid improves purity .

Q. How can spectroscopic techniques (IR, NMR, XRD) confirm the structure and purity of this compound?

- IR : Look for characteristic peaks of C-F bonds (1000–1300 cm⁻¹), ether C-O-C (1100–1250 cm⁻¹), and thiazole C=N (1640–1680 cm⁻¹) .

- ¹H/¹³C NMR : Ethoxy groups show signals at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.3 ppm (CH₂), while tetrafluoroethyl groups exhibit splitting patterns due to fluorine coupling. Thiazole protons appear as distinct singlets (δ 7.5–8.5 ppm) .

- XRD : Validates molecular geometry, such as dihedral angles between thiazole and fluorinated substituents (e.g., 5.15° deviation between thiazole and phenyl rings in related structures) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during thiazole ring functionalization with fluorinated groups?

- Regioselective Control : Fluorinated groups (e.g., 2-ethoxy-1,1,2,2-tetrafluoroethyl) may sterically hinder electrophilic substitution at specific positions. Computational modeling (DFT) predicts reactive sites, while experimental optimization uses directing groups (e.g., –NH₂ or –OCH₃) to guide substitution .

- Case Study : In a trifluoromethyl-thiazole synthesis, unexpected ring closure occurred due to thionyl chloride-mediated cyclization. Cross-validation via LC-MS and XRD confirmed the product .

Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved in fluorinated thiazoles?

- Approach : Fluorine’s strong electronegativity and spin-spin coupling complicate NMR interpretation. Use ¹⁹F NMR to decouple overlapping signals. For example, ¹⁹F NMR of tetrafluoroethyl groups resolves J-coupling constants (e.g., ³JFF ~12 Hz) .

- Validation : Compare experimental data with simulated spectra (using tools like ACD/Labs) and cross-check with XRD-derived bond lengths .

Q. What molecular docking methods predict the biological activity of fluorinated thiazoles, and how do structural modifications alter target binding?

- Docking Workflow : Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., acetylcholinesterase or kinase targets). Fluorinated groups enhance binding via hydrophobic interactions or halogen bonding. For example, trifluoromethyl-thiazoles showed improved affinity for ATP-binding pockets compared to non-fluorinated analogs .

- Case Study : Docking of thiazole-triazole hybrids revealed that fluorinated substituents increased binding energy by 2–3 kcal/mol compared to hydrogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.